molecular formula C10H10ClNO4 B14603712 Propyl 2-chloro-4-nitrobenzoate CAS No. 59265-72-4

Propyl 2-chloro-4-nitrobenzoate

Cat. No.: B14603712
CAS No.: 59265-72-4
M. Wt: 243.64 g/mol
InChI Key: GPITUJIDQFXRRF-UHFFFAOYSA-N
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Description

Propyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chlorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Nitration: The nitro group is introduced by nitration of the benzene ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Chlorination: The chlorine atom is introduced through chlorination using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and propanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Formation of 2-chloro-4-nitrobenzoic acid derivatives.

    Reduction: Formation of propyl 2-chloro-4-aminobenzoate.

    Hydrolysis: Formation of 2-chloro-4-nitrobenzoic acid and propanol.

Scientific Research Applications

Propyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 2-chloro-4-nitrobenzoate depends on its specific application. In chemical reactions, the nitro group is an electron-withdrawing group that influences the reactivity of the benzene ring. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The chlorine atom can participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-nitrobenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

    Ethyl 2-chloro-4-nitrobenzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.

    Propyl 2-bromo-4-nitrobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

Propyl 2-chloro-4-nitrobenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the propyl ester group, chlorine atom, and nitro group allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

59265-72-4

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

propyl 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-2-5-16-10(13)8-4-3-7(12(14)15)6-9(8)11/h3-4,6H,2,5H2,1H3

InChI Key

GPITUJIDQFXRRF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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